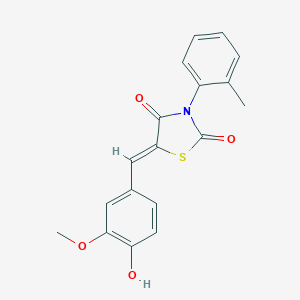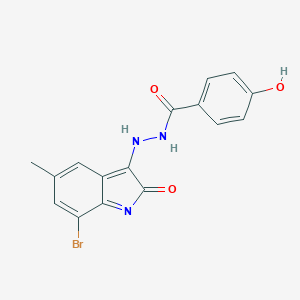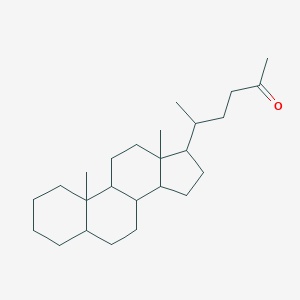
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as HMMD, is a thiazolidinedione derivative. It has been found to exhibit various biological activities and is widely used in scientific research.
Wirkmechanismus
The mechanism of action of HMMD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and STAT3 signaling pathways, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
HMMD has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. HMMD has also been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. In addition, HMMD has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMMD in lab experiments is its low toxicity and high selectivity. It can be used in a wide range of concentrations without causing significant cell damage. However, one limitation of using HMMD is its poor solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of HMMD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, the development of more soluble derivatives of HMMD could improve its use in lab experiments and potential clinical applications.
In conclusion, HMMD is a thiazolidinedione derivative with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of HMMD could lead to new discoveries and potential clinical applications.
Synthesemethoden
HMMD can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde, 2-methylbenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain HMMD in high yield and purity.
Wissenschaftliche Forschungsanwendungen
HMMD has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties. HMMD has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H15NO4S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO4S/c1-11-5-3-4-6-13(11)19-17(21)16(24-18(19)22)10-12-7-8-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10- |
InChI-Schlüssel |
ODSYKJIIERRBJN-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)



![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)